N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide is a complex organic compound that features a benzothiophene moiety, a hydroxyethyl group, and a cyclohexene carboxamide structure. Benzothiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
It is known that benzothiophene derivatives, which are s-isosteres of β-carbolines, possess high biological activity . They have been tested as MAO inhibitors in vitro, showing significant effects .
Mode of Action
It can be inferred from the properties of benzothiophene derivatives that they interact with their targets, possibly mao enzymes, to inhibit their activity . This interaction could lead to changes in the biochemical pathways related to these enzymes.
Biochemical Pathways
Benzothiophene derivatives, such as the compound , may affect the biochemical pathways related to MAO enzymes . Monoamine oxidases are involved in the breakdown of monoamine neurotransmitters, such as dopamine and serotonin. Inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters, which can have various downstream effects, including mood elevation.
Pharmacokinetics
It is known that sulfur analogs of harmala alkaloids, which include benzothiophene derivatives, have higher lipid solubility, shorter biological half-lives, and less bond to tissue than their nitrogen-containing analogs . These properties could influence the bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the Pd-catalyzed Sonogashira coupling reaction between 2-iodothiophenol and phenylacetylene, followed by electrophilic cyclization to form the benzothiophene core . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the final cyclohexene carboxamide structure can be obtained through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzothiophene ring or the cyclohexene carboxamide structure.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce modified benzothiophene derivatives .
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-yl)benzo[b]thiophene: Known for its antimicrobial and antioxidant properties.
3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: Exhibits high antibacterial activity.
3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Used in the treatment of fungal diseases.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide is unique due to its combination of a benzothiophene core, a hydroxyethyl group, and a cyclohexene carboxamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-15(10-18-17(20)12-6-2-1-3-7-12)14-11-21-16-9-5-4-8-13(14)16/h1-2,4-5,8-9,11-12,15,19H,3,6-7,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJAVHBAWUJJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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